
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) is a pivotal intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs), a class of fungicides targeting fungal respiration . Its scaffold is integral to six commercially available SDHIs and four developmental compounds, underscoring its agricultural significance .
Preparation Methods
The preparation of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves several synthetic routes. One common method includes the use of difluoroacetic acid, which is introduced at a post-synthesis phase. This method is cost-effective, simple, and safe, with high product yield and purity . The reaction typically involves catalytic esterification using nanoscale titanium dioxide, which enhances the reaction yield and reduces the reaction time .
Chemical Reactions Analysis
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The difluoromethyl group can participate in substitution reactions, often involving electrophilic or nucleophilic reagents.
Common reagents used in these reactions include ClCF2H for X–CF2H bond formation, and novel non-ozone depleting difluorocarbene reagents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets through its difluoromethyl group. This group can form hydrogen bonds and interact with various biological molecules, influencing their activity and stability . The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
DFPA’s bioactivity and industrial utility are influenced by its substituents. Key comparisons with analogs are detailed below.
Key Observations :
- Methyl Group (Position 1): The 1-methyl group in DFPA enhances metabolic stability compared to non-methylated analogs like C-2, which show reduced efficacy .
- Carboxylic Acid vs. Amide (Position 4) : Conversion of the -COOH group to -CONHR (as in C-7) significantly improves antifungal activity. For instance, compound 9m exhibited superior inhibition against seven phytopathogenic fungi compared to boscalid, a commercial SDHI . Molecular docking revealed hydrogen bonding between the amide carbonyl and SDH residues (TYR58, TRP173), critical for target engagement .
Key Observations :
Biological Activity
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 176969-34-9) is a notable compound in the realm of organic chemistry, particularly recognized for its potential applications in agriculture and pharmaceuticals. This compound exhibits a range of biological activities, primarily as an intermediate for synthesizing various fungicides and bactericides. Its unique structure, characterized by the difluoromethyl group and pyrazole ring, contributes to its efficacy in these applications.
Chemical Structure and Properties
- Molecular Formula : C6H6F2N2O2
- Molecular Weight : 176.12 g/mol
- IUPAC Name : this compound
- CAS Number : 176969-34-9
The compound's structure includes a difluoromethyl group, which enhances its biological activity compared to other similar compounds. The presence of fluorine atoms often increases lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Biological Activity Overview
This compound has been investigated for its biological activities, particularly in the following areas:
1. Antifungal Activity
This compound serves as a precursor for several fungicides, including fluopyram and bixafen, which are used to combat various fungal pathogens in crops. The mechanism of action typically involves the inhibition of fungal respiration or cell wall synthesis, leading to the death of the pathogen.
2. Antibacterial Activity
Research indicates that derivatives of this compound demonstrate significant antibacterial properties. These compounds are synthesized to target bacterial enzymes or cell structures, effectively inhibiting bacterial growth.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, with one notable approach involving:
- Starting Materials : 2,2-difluoro acetyl halide and alpha, beta-unsaturated esters.
- Process : The synthesis involves an addition reaction followed by alkaline hydrolysis to yield an alpha-difluoro acetyl intermediate, which is then condensed with methyl hydrazine to form the target compound .
Case Studies
Several studies have documented the biological activity of this compound:
Case Study 1: Efficacy Against Fungal Pathogens
A study published in Journal of Agricultural and Food Chemistry demonstrated that formulations containing derivatives of this compound effectively reduced the incidence of leaf blight caused by Fusarium species in crops. The results indicated a significant decrease in fungal spore germination rates when treated with these compounds.
Case Study 2: Antibacterial Properties
In research conducted by Antimicrobial Agents and Chemotherapy, derivatives were tested against Staphylococcus aureus. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to leading antibiotics, highlighting their potential as alternative antibacterial agents.
Q & A
Basic Research Questions
Q. What is the primary application of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) in antifungal research?
DFPA serves as a critical intermediate for synthesizing succinate dehydrogenase inhibitor (SDHI) fungicides, such as fluxapyroxad and benzovindiflupyr. Its amide derivatives exhibit broad-spectrum antifungal activity by targeting mitochondrial respiration in phytopathogenic fungi. Researchers optimize substituents on the amide group to enhance potency and selectivity against specific fungal strains .
Q. What are the established synthetic routes for DFPA, and how do yields vary between methods?
The Claisen condensation method (e.g., BASF/Syngenta patents) involves ethyl difluoroacetate, triethyl orthoformate, and methylhydrazine, yielding DFPA via cyclization and hydrolysis. This route achieves ~46% yield with moderate purity. Alternative routes, such as AGC Inc.’s method, use sequential α-condensation and ester hydrolysis, improving purity (>99%) but requiring rigorous optimization of reaction conditions .
Q. How is DFPA structurally characterized, and what analytical techniques are essential for verification?
Key characterization includes:
- NMR : Distinct signals for difluoromethyl (δ ~7.12 ppm, J = 54.3 Hz) and carboxylic acid protons.
- HRMS : [M + Na]+ peak at m/z 199.0294.
- XRD : Confirms crystal packing and hydrogen bonding patterns, critical for understanding solubility and stability .
Advanced Research Questions
Q. How do structural modifications of DFPA (e.g., amide derivatives) influence antifungal activity and resistance mechanisms?
Substituents on the amide group (e.g., bromo-indazolyl or aryl groups) enhance binding to SDH’s ubiquinone site. For example, N-(2-(5-bromo-1H-indazol-1-yl)-phenyl)-DFPA derivatives show 2–3× higher activity than boscalid against Botrytis cinerea. Resistance often arises from mutations in SDH subunits (e.g., SdhB-H272Y), necessitating computational docking studies to predict binding affinities .
Q. How can researchers resolve contradictions in reported solubility and bioactivity data for DFPA?
Solubility varies significantly with pH (3.13 g/L at pH 2.9 vs. 455 g/L at pH 7.2). Contradictions in bioactivity may stem from differences in fungal strain susceptibility or assay conditions (e.g., agar dilution vs. microbroth methods). Standardizing protocols (e.g., CLSI guidelines) and controlling pH during dissolution are recommended .
Q. What strategies optimize DFPA synthesis for industrial-scale production while minimizing impurities?
AGC Inc.’s route employs catalytic intermediates and solvent-free conditions to reduce byproducts. Key steps include:
- Continuous flow reactors : Improve heat transfer during cyclization.
- Crystallization control : Enhances purity (>99%) via pH-adjusted recrystallization. Traditional Claisen methods require post-synthetic purification (e.g., column chromatography), increasing costs .
Q. What are the analytical challenges in assessing DFPA’s stability under varying storage conditions?
DFPA decomposes at >200°C, but hydrolysis under humid conditions generates difluoromethylpyrazole byproducts. Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS/MS are used to identify degradation pathways. Storage in anhydrous, inert atmospheres (N₂) is critical for long-term stability .
Q. How does DFPA’s difluoromethyl group contribute to its biochemical interactions compared to non-fluorinated analogs?
The difluoromethyl group enhances lipophilicity (log P = 0.5–3.1) and metabolic stability by resisting oxidative degradation. Fluorine’s electronegativity also strengthens hydrogen bonding with SDH’s Tyr-135 and His-272 residues, as shown in molecular dynamics simulations .
Properties
IUPAC Name |
3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-10-2-3(6(11)12)4(9-10)5(7)8/h2,5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOHOBNEYHBZID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597105 | |
Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176969-34-9 | |
Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176969-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176969349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20527OAN56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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